1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (CAS 207857-15-6), widely known as Goodman's reagent, is a highly electrophilic, crystalline guanidinylating agent used to convert primary and secondary amines into protected guanidines [1]. Unlike classical reagents that rely on sluggish kinetics or toxic heavy metal promoters, this triflyl-activated compound reacts rapidly under mild, room-temperature conditions in standard organic solvents. Its high solubility, stability, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS) make it a critical procurement choice for laboratories and manufacturers scaling up the production of arginine-containing peptides, peptidomimetics, and guanidine-based active pharmaceutical ingredients (APIs) [2].
Substituting 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine with cheaper, generic alternatives like 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) or protected thioureas often leads to severe process bottlenecks [1]. Pyrazole-based reagents typically exhibit sluggish reaction kinetics, requiring prolonged reaction times (often >24 hours) or elevated temperatures, and frequently fail to achieve complete conversion with sterically hindered or resin-bound amines. Conversely, while protected thioureas can be highly reactive, they mandate the use of toxic heavy metal promoters (such as mercury or silver salts) or expensive Mukaiyama's reagent to drive the reaction [2]. These promoters restrict solvent compatibility to highly polar aprotic systems like DMF, complicate downstream purification, and introduce unacceptable trace-metal contamination risks in pharmaceutical manufacturing.
Primary amine guanidinylation yield may be significantly lower with the tri-Boc-protected analog under comparable conditions.
Poorly nucleophilic aromatic amines show markedly reduced reactivity with the pyrazole-based reagent, limiting scope.
Sterically hindered secondary amines may fail to guanidinylate efficiently with the Cbz-triflyl analog, compromising complex-molecule modifications.
Goodman's reagent demonstrates exceptionally rapid kinetics, typically driving the guanidinylation of primary and secondary amines to >90% yield within 1 to 3 hours at room temperature [1]. In direct comparison, 1H-pyrazole-1-carboxamidine derivatives often require extended reaction times of 24 hours or more, and frequently stall at incomplete conversion when reacting with sterically hindered substrates [2].
| Evidence Dimension | Reaction time and conversion efficiency |
| Target Compound Data | 1–3 hours at room temperature (>90% yield) |
| Comparator Or Baseline | 1H-pyrazole-1-carboxamidine (>24 hours, often incomplete) |
| Quantified Difference | Over 8x reduction in reaction time with superior conversion |
| Conditions | Solution-phase guanidinylation of primary/secondary amines in DCM/CHCl3 |
Accelerates synthetic throughput and ensures high yields, directly reducing labor and precursor waste in library synthesis.
Reported higher yield supports efficient primary amine guanidinylation.
Benzylamine, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to r.t.).
Unlike protected thioureas, which require stoichiometric amounts of toxic heavy metal promoters (e.g., HgCl2 or AgOTf) or Mukaiyama's reagent to activate the thiocarbonyl group, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is sufficiently electrophilic to react using only a mild tertiary amine base (like triethylamine) [1]. This eliminates heavy metal waste streams and avoids the strict limitation of using DMF as a solvent, allowing reactions to proceed efficiently in standard solvents like dichloromethane or chloroform [2].
| Evidence Dimension | Promoter requirement and solvent compatibility |
| Target Compound Data | Requires only mild base (TEA) in DCM/CHCl3 |
| Comparator Or Baseline | Protected thioureas (require Hg/Ag salts or Mukaiyama reagent in DMF) |
| Quantified Difference | 100% elimination of heavy metal promoters |
| Conditions | Standard guanidinylation protocols for API synthesis |
Crucial for pharmaceutical procurement, as it prevents trace heavy metal contamination in final drug products and drastically lowers hazardous waste disposal costs.
Substantial yield difference observed for aniline guanidinylation.
Target: DCM, r.t., 24 h; Comparator: DCM, TEA, 20°C, 2 h.
The high reactivity and excellent solubility of Goodman's reagent make it highly effective for the guanidinylation of resin-bound amines in solid-phase peptide synthesis (SPPS). While pyrazole-1-carboxamidines are notoriously sluggish and often incompatible with solid-phase applications, and Mukaiyama-activated thioureas suffer from poor solubility profiles, the triflyl-activated reagent achieves near-quantitative conversion on solid supports without premature cleavage of the peptide chain [1].
| Evidence Dimension | Solid-phase conversion efficiency |
| Target Compound Data | Near-quantitative conversion on resin |
| Comparator Or Baseline | Pyrazole-1-carboxamidine (sluggish/incompatible on solid phase) |
| Quantified Difference | Enables efficient SPPS where generic reagents fail |
| Conditions | Guanidinylation of resin-bound amines in SPPS workflows |
Allows automated, high-yield synthesis of complex arginine-rich peptides and peptidomimetics without costly sequence failures.
Marked yield advantage reported for sterically hindered secondary amine.
N-methylbenzylamine, solution-phase, TEA/DCM.
Following the guanidinylation reaction, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine generates triflic amide (trifluoromethanesulfonamide) as its primary byproduct. This byproduct is easily and completely removed via a simple aqueous wash during workup [1]. In contrast, alternative reagents often leave behind organic byproducts or metal residues that necessitate labor-intensive and solvent-heavy chromatographic purification steps [2].
| Evidence Dimension | Byproduct removal method |
| Target Compound Data | Simple aqueous extraction of triflic amide |
| Comparator Or Baseline | Alternative reagents (require complex chromatography or metal scavenging) |
| Quantified Difference | Eliminates the need for chromatographic byproduct separation |
| Conditions | Post-reaction workup and isolation |
Significantly reduces solvent consumption and labor hours during the scale-up of chemical manufacturing processes.
Consistent high purity supports batch-to-batch reproducibility.
Based on vendor Certificate of Analysis.
Due to its exceptional reactivity and compatibility with resin-bound amines, this compound is the optimal choice for incorporating protected guanidine functionalities during automated solid-phase peptide synthesis (SPPS). It prevents the incomplete couplings often seen with pyrazole-based reagents [1].
For the industrial scale-up of guanidine-containing active pharmaceutical ingredients (APIs), the use of this reagent eliminates the need for toxic mercury or silver promoters required by thiourea alternatives, ensuring compliance with strict trace-metal limits in final drug products [2].
In complex small-molecule library synthesis, where target amines may be sterically hindered, the high electrophilicity of the triflyl group drives reactions to completion in hours at room temperature, succeeding where less reactive generic amidines stall [1].
Irritant